molecular formula C8H7BrClNO4S B1428954 Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate CAS No. 1342157-48-5

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

Cat. No.: B1428954
CAS No.: 1342157-48-5
M. Wt: 328.57 g/mol
InChI Key: QEKZGDUTJPSIBJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate (CAS 1342157-48-5) is a benzoate ester derivative of significant value in organic and medicinal chemistry research. This compound features a molecular formula of C8H7BrClNO4S and a molecular weight of 328.57 . Its structure incorporates three key functional groups—a bromo substituent, a chloro substituent, and a sulfamoyl group—on a single aromatic ring, making it a versatile and multifunctional synthetic intermediate . The presence of both bromine and chlorine atoms makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex biaryl structures . The sulfamoyl group is of particular interest in the design and synthesis of bioactive molecules, as this moiety is found in a range of pharmaceuticals, including enzyme inhibitors and receptor antagonists . As a methyl ester, the compound also offers a handle for further functionalization through hydrolysis or amidation. It is strictly intended for use in laboratory research and development. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKZGDUTJPSIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

  • 5-Bromo-2-chlorobenzoic acid or its derivatives serve as the aromatic scaffold.
  • Sulfamoylating agents such as sodium amino sulfinate or sulfamoyl chloride.
  • Methanol as the esterifying alcohol.
  • Catalysts such as sulfuric acid or cuprous salts to facilitate reactions.

Sulfamoylation and Esterification

While direct literature specifically on methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is limited, analogous compounds such as methyl 2-methoxy-5-sulfamoylbenzoate have been synthesized using sodium amino sulfinate reacting with chlorobenzoate esters under mild catalytic conditions.

Example Protocol (Adapted from Related Sulfamoylbenzoate Synthesis):

Step Reagents & Conditions Description Yield & Purity
1 2-methoxy-5-chlorobenzoic acid methyl ester + sodium amino sulfinate + catalyst (e.g., cuprous bromide) + THF solvent Reaction at 45-60°C for 10-14 hours under reflux ~96.5% yield, purity 99.5% (HPLC)
2 Addition of activated carbon for decolorization Removal of catalyst and by-products by filtration -
3 Concentration under reduced pressure and vacuum drying at 60°C Isolation of methyl sulfamoylbenzoate as white crystalline powder -

This method avoids multiple waste products and is suitable for scale-up industrial production.

Esterification of 5-Bromo-2-chloro-3-sulfamoylbenzoic Acid

The esterification of the sulfamoylbenzoic acid to the methyl ester is typically performed by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid. This process ensures complete conversion to the methyl ester.

Parameter Typical Condition
Solvent Methanol
Catalyst Concentrated sulfuric acid
Temperature Reflux (~65-70°C)
Reaction time 3-6 hours
Workup Cooling, neutralization, filtration, and drying

This method is widely applied in both laboratory and industrial settings with careful control to maximize yield and purity.

Reaction Mechanisms and Analytical Data

Mechanism Highlights

  • Sulfamoylation proceeds via nucleophilic substitution of the chlorine atom on the aromatic ring by the sulfamoyl group, facilitated by the catalyst.
  • Esterification proceeds via acid-catalyzed nucleophilic attack of methanol on the carboxylic acid, forming the methyl ester and water.

Analytical Characterization

Summary Table of Preparation Parameters

Step Starting Material Reagents & Catalyst Conditions Yield (%) Notes
Sulfamoylation 5-Bromo-2-chlorobenzoic acid methyl ester Sodium amino sulfinate, CuBr catalyst, THF 45-60°C, 10-14 h reflux ~96.5 Activated carbon filtration post-reaction
Esterification 5-Bromo-2-chloro-3-sulfamoylbenzoic acid Methanol, H2SO4 catalyst Reflux 3-6 h High (varies) Requires neutralization and purification

Research Findings and Industrial Implications

  • The sulfamoylation method using sodium amino sulfinate and cuprous catalyst is efficient and environmentally friendly, producing minimal waste and high purity product suitable for scale-up.
  • Esterification under reflux with acid catalyst is a standard, reliable method for producing methyl esters of substituted benzoic acids, including sulfamoyl derivatives.
  • The presence of both bromine and chlorine atoms allows for further functionalization or substitution reactions, expanding the compound’s utility in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications and Limitations

  • Crystallography : SHELX programs remain critical for resolving complex crystal structures, particularly for halogen-rich molecules .
  • Applications : The sulfamoyl group may confer bioactivity (e.g., sulfonamide-like enzyme inhibition), warranting further pharmacological studies.

Limitations :

  • No direct data on the compound’s solubility, stability, or biological activity.
  • Comparisons rely on extrapolation from structurally dissimilar esters (e.g., diterpenes vs. aromatic benzoates).

Biological Activity

Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the molecular formula C8H6BrClO4SC_8H_6BrClO_4S, features a sulfonamide functional group, which is known for its biological activity. This compound's structure allows it to interact with various biological targets, particularly enzymes involved in metabolic processes.

1. Inhibition of Carbonic Anhydrase Isozymes

Recent studies have highlighted the compound's role as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme implicated in tumor growth and metastasis. The observed binding affinity of this compound to CAIX was exceptionally high, with a dissociation constant (KdK_d) of approximately 0.12 nM, indicating strong potential for therapeutic applications in cancer treatment .

Table 1: Binding Affinity of this compound to CA Isozymes

IsozymeKdK_d (nM)Selectivity
CAIX0.12High
CAI9200Low
CAXII6700Low

The compound demonstrated over 100-fold selectivity for CAIX compared to other isozymes, which is crucial for minimizing side effects in therapeutic contexts .

2. Anticancer Potential

The inhibition of CAIX by this compound suggests its potential use in anticancer therapies. The structural analysis revealed that the compound binds effectively to the active site of CAIX, preventing the enzyme from facilitating the conversion of carbon dioxide to bicarbonate, a reaction vital for tumor cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications in cancer treatment:

  • Study on Sulfamoyl Derivatives : A series of methyl sulfamoylbenzoates were synthesized and evaluated for their inhibitory effects on CA isozymes. The results indicated that modifications in the halogen substituents significantly affected binding affinity and selectivity towards CAIX .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate, and how can intermediates be characterized?

  • Methodological Answer : A stepwise approach is typically employed:

Bromination/Chlorination : Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS), leveraging directing effects of existing groups (e.g., ester or sulfamoyl) .

Sulfamoylation : React benzenesulfonyl chloride derivatives with ammonia or amines under controlled pH to install the sulfamoyl group, as seen in analogous sulfonamide syntheses .

Esterification : Protect the carboxylic acid as a methyl ester using methanol under acidic or coupling conditions .

  • Characterization : Confirm regiochemistry and purity via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity, as in –5). X-ray crystallography (e.g., ) resolves structural ambiguities .

Q. Which analytical techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (chemical shifts for Br/Cl substituents, ester carbonyl at ~165–170 ppm), IR (sulfonamide S=O stretches at ~1350–1150 cm1^{-1}).
  • Chromatography : HPLC with UV detection (retention time alignment) and LC-MS for molecular ion confirmation.
  • Elemental Analysis : Validate stoichiometry of Br, Cl, and S .

Q. How can researchers address solubility challenges during experimental workflows?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for sulfamoyl/ester-containing compounds, as suggested by solubility data in .
  • Derivatization : Temporarily convert the ester to a more soluble carboxylate salt under basic conditions .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of multiple halogen substituents?

  • Methodological Answer :

  • Directing Effects : The sulfamoyl group (-SO2_2NH2_2) is a meta-directing deactivating group, while the ester (-COOMe) is ortho/para-directing. Competing effects require sequential protection/deprotection (e.g., silyl ethers for hydroxyl groups in ) .
  • Computational Modeling : Use density functional theory (DFT) to predict activation energies for competing substitution pathways .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki) with this compound?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for Br/Cl differentiation, leveraging the higher reactivity of C-Br bonds over C-Cl .
  • Condition Optimization : Use anhydrous DME at 80°C with K2_2CO3_3 as base. Monitor reaction progress via TLC/GC-MS .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (as in ) to confirm spatial arrangements.
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to trace ambiguous signals .

Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with biological targets (e.g., enzymes with sulfonamide-binding pockets).
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties .

Q. How can degradation pathways of this compound be monitored under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Store at 0–6°C (as in for boronic acids) and assess hydrolysis of the ester/sulfamoyl groups via accelerated stability testing (40°C/75% RH).
  • LC-MS/MS : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
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Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate

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